molecular formula C11H15NO4 B1311963 Glycine, N-[(2,4-dimethoxyphenyl)methyl]- CAS No. 20839-79-6

Glycine, N-[(2,4-dimethoxyphenyl)methyl]-

Cat. No.: B1311963
CAS No.: 20839-79-6
M. Wt: 225.24 g/mol
InChI Key: AJVOIZUSHCYQHZ-UHFFFAOYSA-N
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Description

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is a glycine derivative where the amino group is substituted with a (2,4-dimethoxyphenyl)methyl moiety. Such derivatives are frequently explored in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive compounds. For example, structurally related compounds like N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide () are used in pharmacological screening, highlighting the importance of methoxyphenyl substitutions in modulating target binding .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVOIZUSHCYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453060
Record name (2,4-dimethoxy-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20839-79-6
Record name (2,4-dimethoxy-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- typically involves the reaction of 2,4-dimethoxybenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Materials: 2,4-dimethoxybenzylamine and glyoxylic acid.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- may involve more advanced techniques to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Peptide Synthesis
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- serves as a crucial building block in peptide synthesis. Its ability to enhance stability and solubility makes it valuable for creating complex peptide structures with specific functionalities. This is particularly important in drug development where tailored peptides can target specific biological pathways effectively .

Drug Development
In the pharmaceutical industry, this compound plays a significant role in the development of new drugs. Its unique chemical properties allow researchers to design compounds that can modulate biological systems, potentially leading to novel therapeutic agents .

Bioconjugation
The compound is utilized in bioconjugation processes, which involve attaching biomolecules to drugs or imaging agents. This enhances the efficacy and targeting capabilities of therapeutic agents, making them more effective in clinical applications .

Neuroscience Research

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has been applied in neuroscience studies focusing on neurotransmitter systems. Research indicates its potential for developing treatments for neurological disorders by influencing neurotransmitter activity . The compound's interaction with specific receptors may provide insights into new therapeutic strategies for conditions such as depression or anxiety.

Material Science

In material science, Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is being explored for its potential in developing advanced materials. Its favorable properties make it suitable for applications in drug delivery systems and other innovative materials that require precise chemical behavior .

The biological activity of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has been compared with similar compounds to assess its unique properties. A comparative analysis highlights its promising antimicrobial and anti-inflammatory activities when juxtaposed with related sulfonamide derivatives:

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineStructureModerate antimicrobial activity
N-(2,4-dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineStructureHigh anti-inflammatory potential
Glycine, N-[(2,4-dimethoxyphenyl)methyl]-StructurePromising antimicrobial and anti-inflammatory activity

This table illustrates the compound's potential advantages over others in its class.

Case Studies

In Vitro Studies
Research involving similar compounds has shown promising results in inhibiting bacterial growth and reducing inflammation markers in cell lines. For example, derivatives with specific substitutions on the phenyl ring demonstrated enhanced anti-inflammatory effects compared to their unsubstituted counterparts.

Animal Models
Animal studies have indicated that related sulfonamide derivatives may effectively reduce inflammation and bacterial load in infected tissues. These findings suggest that Glycine, N-[(2,4-dimethoxyphenyl)methyl]- warrants further investigation into its pharmacokinetics and pharmacodynamics .

Mechanism of Action

The mechanism of action of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Properties

The table below compares key structural features and properties of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- 2,4-dimethoxyphenylmethyl C11H15NO4 ~237.24 (estimated) Not directly reported; inferred from analogs
N-(2,4-Dichlorophenoxy)acetyl glycine 2,4-dichlorophenoxyacetyl C10H9Cl2NO4 278.085 Herbicide metabolite conjugate
N-(4-Cyanophenyl)glycine 4-cyanophenyl C9H8N2O2 176.17 Pharmaceutical intermediate
N-(2,4-Dinitrophenyl)glycine 2,4-dinitrophenyl C8H7N3O6 257.17 Labelling reagent in proteomics
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-methylphenyl sulfonyl C16H17NO4S 319.38 Sulfonamide-based enzyme inhibitor scaffold

Research Findings and Trends

  • Synthetic Utility : Methoxyphenyl glycine derivatives are pivotal in synthesizing biotinylated tags for mass spectrometry () and triazole-based therapeutics ().
  • Pharmacological Potential: Compounds like N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide () demonstrate the role of methoxyphenyl groups in enhancing target affinity in kinase inhibitors.
  • Environmental Impact : Chlorinated derivatives () highlight the need for structural optimization to balance efficacy and environmental persistence.

Notes

  • Molecular weights for some compounds are calculated from formulas due to incomplete data in sources.
  • Further studies on the target compound’s solubility, stability, and bioactivity are recommended to validate inferences.

Biological Activity

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has the molecular formula C11H15NO4C_{11}H_{15}NO_4 and a molecular weight of 225.24 g/mol. The compound features a glycine backbone with a 2,4-dimethoxyphenyl group attached to the nitrogen atom. This unique structure contributes to its distinct chemical behavior and potential biological activities.

The biological activity of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to various enzymes or receptors, modulating their activity and affecting biochemical pathways. Notably, its structural components suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Antiproliferative Effects

Research has indicated that Glycine, N-[(2,4-dimethoxyphenyl)methyl]- exhibits antiproliferative effects against several cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human cervix carcinoma (HeLa) cells with an IC50 value comparable to standard anticancer drugs .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa11
HCT-1160.69
CEM (T-Lymphocyte)41

Mechanisms Underlying Anticancer Activity

The mechanisms underlying the antiproliferative effects of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- may involve:

  • Induction of Apoptosis: The compound has been observed to induce apoptosis in cancer cells through nuclear disintegration and chromatin condensation .
  • Inhibition of Histone Deacetylases (HDACs): Some derivatives of similar compounds have demonstrated HDAC inhibitory activity, suggesting a potential pathway through which Glycine, N-[(2,4-dimethoxyphenyl)methyl]- may exert its effects .

In Vitro Studies

A comprehensive study evaluated the in vitro antiproliferative activity of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- along with its derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth in HeLa and HCT-116 cells compared to untreated controls. The study utilized molecular docking techniques to confirm binding affinities to target proteins involved in cell proliferation .

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